![molecular formula C14H18N4O2S B2495819 5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-57-7](/img/structure/B2495819.png)
5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of heterocyclic precursors under specific conditions to introduce various substituents into the pyrimidine core. For instance, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in liquid ammonia in the presence of an oxidizing agent such as KMnO4, leading to the formation of 7-amino derivatives (Gulevskaya et al., 1994). Additionally, the synthesis of related compounds, such as 7-alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines, is facilitated by the treatment of 6-alkylamino-5-allyl-1,3-dimethyluracils with bis(acetonitrile) palladium (II) chloride (Ishikawa et al., 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical and biological activities. Structural analyses, such as X-ray crystallography, provide insight into the arrangement of atoms within the molecule and the types of interactions that stabilize the structure. For example, studies have shown different molecular structures and crystal structures for 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting the influence of substituents on the overall molecular configuration (Trilleras et al., 2009).
Scientific Research Applications
Regioselective Amination and Alkylamination
The study by Gulevskaya et al. (1994) provides insights into the regioselective amination of condensed pyrimidines, demonstrating the reactivity of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides in liquid ammonia, leading to 7-amino derivatives. This highlights the compound's utility in creating diverse pyrimidine-based structures through selective functionalization (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Synthesis of Pyrimidinones
Hamama et al. (2012) discussed the facile construction of substituted pyrimido[4,5-d]pyrimidones, showcasing the versatility of pyrimidine derivatives in synthesizing novel ring systems. This work underscores the compound's potential in generating diverse molecular architectures for various applications (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
Photophysical Properties and pH-sensing Application
Yan et al. (2017) explored the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, with a focus on their aggregation-induced emission (AIE) characteristics and pH-sensing applications. This study illustrates the potential of pyrimidine derivatives in developing novel materials for sensing and optical applications (Yan, Meng, Li, Ge, & Lu, 2017).
One-Pot Synthesis Approaches
Bazgir et al. (2008) demonstrated an efficient one-pot synthesis method for new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives. Such approaches highlight the compound's role in streamlining synthetic routes for the generation of complex pyrimidine structures, facilitating their exploration in various scientific research applications (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).
Antimicrobial and Antitumor Activities
The exploration of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives for their FGFR1-inhibition ability and cytotoxicity against cancer cell lines by Ye et al. (2015) underscores the potential therapeutic applications of pyrimidine derivatives in cancer treatment. This indicates the compound's relevance in medicinal chemistry and drug discovery (Ye, Wang, Nian, Wang, Chen, Yu, & Wang, 2015).
Mechanism of Action
Target of Action
Pyrimido[4,5-d]pyrimidines are known to exhibit a broad spectrum of biological activities. They have been identified as inhibitors of various targets such as phosphatidylinositol 3-kinase (PI3K), protein tyrosine kinases, and cyclin-dependent kinases .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets PI3K, it could affect the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. If it inhibits kinases, it could potentially slow down cell growth and proliferation .
properties
IUPAC Name |
1,3-dimethyl-7-propan-2-yl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-6-7-21-12-9-11(15-10(16-12)8(2)3)17(4)14(20)18(5)13(9)19/h6,8H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWMTNPXEFMMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

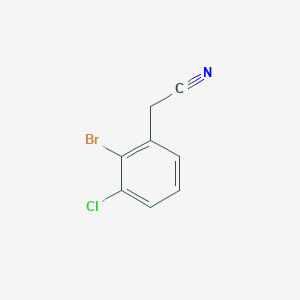
![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)
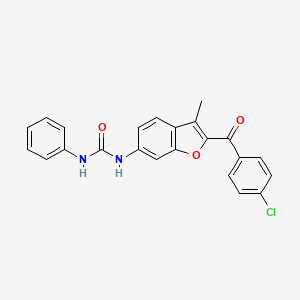
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B2495743.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)

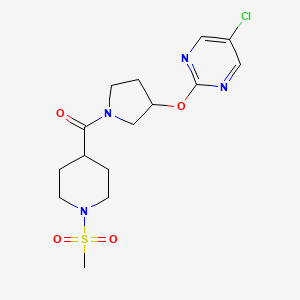
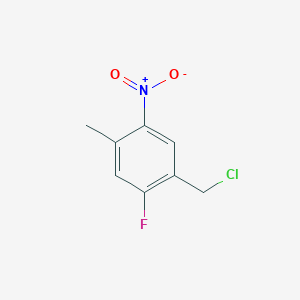

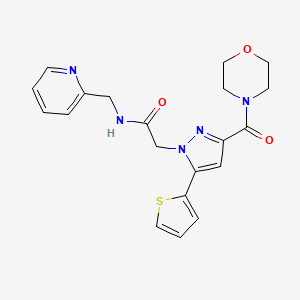
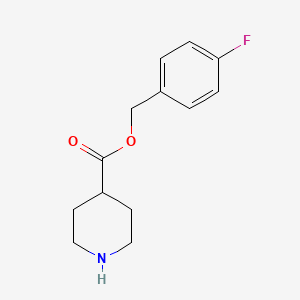

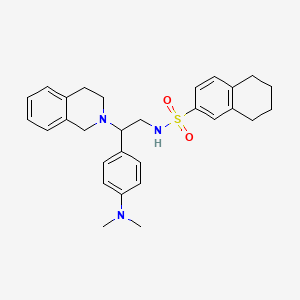
![Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2495759.png)